molecular formula C8H13NS B12078527 Methyl[1-(5-methylthiophen-2-YL)ethyl]amine

Methyl[1-(5-methylthiophen-2-YL)ethyl]amine

Cat. No.: B12078527
M. Wt: 155.26 g/mol
InChI Key: HXZNXVVQSBMWBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl[1-(5-methylthiophen-2-yl)ethyl]amine is a heterocyclic amine derivative featuring a thiophene ring substituted with a methyl group at the 5-position and an ethylamine side chain. The compound’s molecular formula is C₈H₁₃NS (free base) or C₈H₁₄ClNS (hydrochloride salt), with a molecular weight of 179.26 g/mol (free base) and 191.72 g/mol (hydrochloride) . Its CAS registry number is 1181533-98-1 for the hydrochloride form, and it is classified under heterocyclic building blocks . The compound is typically stored at room temperature and is used in research settings for the development of pharmaceuticals and optoelectronic materials, though specific applications remain under investigation .

The thiophene ring contributes to electron-rich properties, making it relevant in studies of nonlinear optical (NLO) materials .

Properties

Molecular Formula

C8H13NS

Molecular Weight

155.26 g/mol

IUPAC Name

N-methyl-1-(5-methylthiophen-2-yl)ethanamine

InChI

InChI=1S/C8H13NS/c1-6-4-5-8(10-6)7(2)9-3/h4-5,7,9H,1-3H3

InChI Key

HXZNXVVQSBMWBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(C)NC

Origin of Product

United States

Preparation Methods

Reductive Amination with Sodium Borohydride or Lithium Aluminum Hydride

The most widely reported method for synthesizing Methyl[1-(5-methylthiophen-2-YL)ethyl]amine involves reductive amination of 5-methylthiophen-2-ylacetone with methylamine. This one-pot reaction proceeds via imine intermediate formation, followed by reduction to the secondary amine. Key steps include:

  • Imine Formation : 5-Methylthiophen-2-ylacetone reacts with methylamine in a polar aprotic solvent such as dichloroethane (DCE) or tetrahydrofuran (THF). Acetic acid is often added to catalyze imine formation by protonating the carbonyl oxygen .

  • Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) is introduced to reduce the imine to the amine. NaBH₄ operates under milder conditions (0–25°C), whereas LiAlH₄ requires anhydrous environments and elevated temperatures (40–60°C) .

Optimization Insights :

  • Solvent Effects : Dichloroethane (DCE) accelerates reaction kinetics compared to THF due to its higher polarity, enabling complete reduction within 4–6 hours .

  • Catalyst Role : Acetic acid enhances imine stability, minimizing side reactions such as enamine formation .

Yield and Purity :

Reducing AgentTemperature (°C)Time (h)Yield (%)Purity (%)
NaBH₄2567895
LiAlH₄4048597

This method’s scalability is limited by LiAlH₄’s pyrophoric nature, necessitating stringent safety protocols in industrial settings .

Alternative Reductive Amination Using Sodium Triacetoxyborohydride

Sodium triacetoxyborohydride (NaBH(OAc)₃) offers a selective and mild alternative for reductive amination, particularly advantageous for acid-sensitive substrates. The protocol involves:

  • Imine Formation : 5-Methylthiophen-2-ylacetone and methylamine are combined in DCE or THF with catalytic acetic acid.

  • Reduction : NaBH(OAc)₃ is added incrementally at room temperature, achieving complete reduction within 2–3 hours .

Advantages :

  • Functional Group Tolerance : Compatible with reducible groups (e.g., alkenes, nitriles), avoiding side reactions common with NaBH₄ .

  • Yield Enhancement : Reported yields exceed 90% with >99% purity, outperforming traditional agents .

Limitations :

  • Cost : NaBH(OAc)₃ is more expensive than NaBH₄, impacting large-scale feasibility.

  • Solvent Constraints : Reactions in acetonitrile or methanol exhibit slower kinetics .

Et₃SiH/TFA-Mediated Reductive Amination

A novel approach utilizing triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA) in refluxing dichloromethane (DCM) has demonstrated efficacy for electron-poor amines. While initially developed for heterocyclic systems, this method adapts to this compound synthesis:

  • Reaction Setup : 5-Methylthiophen-2-ylacetone, methylamine, and Et₃SiH (1.2 equiv) are combined in DCM with TFA (2.0 equiv).

  • Reflux Conditions : The mixture is heated to 40°C for 1–2 hours, yielding the amine after aqueous workup .

Performance Metrics :

  • Yield : 93% on a 750 g scale, highlighting industrial viability .

  • Purity : Crystallization from ethyl acetate/heptane affords >99% purity without chromatography .

Mechanistic Insight : TFA protonates the imine intermediate, while Et₃SiH acts as a hydride donor, enabling rapid reduction under mild conditions .

Solvent Considerations and Optimization

Solvent selection critically influences reaction efficiency and product isolation:

SolventDielectric ConstantReaction Time (h)Yield (%)
DCE10.4485
THF7.5678
Acetonitrile37.5865

Key Findings :

  • Dichloroethane (DCE) : Optimal for imine stabilization and fast kinetics .

  • Solvent-Free Systems : Patent literature describes solvent-free reactions for analogous compounds, though yields drop to 70% due to inhomogeneous mixing .

Comparative Analysis of Preparation Methods

A systematic comparison reveals trade-offs between efficiency, cost, and scalability:

MethodYield (%)Cost (USD/kg)Scalability
NaBH₄/MeOH7850Moderate
NaBH(OAc)₃/DCE92150Limited
Et₃SiH/TFA/DCM93120High

Industrial-Scale Production Considerations

Scaling this compound synthesis necessitates:

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction times by 30% compared to batch processes .

  • Green Chemistry Metrics : Solvent recovery systems and catalytic reagent recycling reduce environmental impact .

Case Study : A pilot plant utilizing Et₃SiH/TFA achieved 90% yield at 100 kg/month capacity, with a 20% reduction in waste generation .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(5-methylthiophen-2-yl)ethanamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Research indicates that Methyl[1-(5-methylthiophen-2-yl)ethyl]amine exhibits potential biological activity through interactions with various biological targets, including receptors and enzymes. The compound may modulate their activity, leading to diverse biological outcomes. Notably, studies have shown its potential as a precursor for drug development due to its ability to bind to specific receptors .

Case Studies on Biological Interactions

  • Receptor Binding Studies : Investigations into the compound's binding affinities for specific receptors have revealed promising results, suggesting its role in modulating neurotransmitter systems.
  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating diseases related to enzyme dysregulation .

Applications in Medicinal Chemistry

The compound's unique properties make it valuable in various medicinal chemistry applications:

  • Drug Development : Its structural features allow it to serve as a scaffold for designing new therapeutic agents targeting neurological disorders.
  • Anticonvulsant Activity : Some derivatives of thiophene-based compounds have shown anticonvulsant effects in animal models, indicating potential applications in treating epilepsy .

Mechanism of Action

The mechanism of action of N-Methyl-1-(5-methylthiophen-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

(a) 1-(2-Furyl)-N-[(5-methyl-2-thienyl)methyl]methanamine

  • Molecular Formula: C₁₁H₁₃NOS
  • Molecular Weight : 207.29 g/mol
  • Key Differences: Replaces the ethylamine chain with a furan-methyl group.
  • Applications : Used in medicinal chemistry for ligand design due to its mixed heterocyclic framework .

(b) [1-(2-Methylphenyl)ethyl][1-(5-methylthiophen-2-yl)ethyl]amine

  • Molecular Formula : C₁₆H₂₁NS
  • Molecular Weight : 259.41 g/mol
  • Key Differences : Incorporates a 2-methylphenyl substituent, increasing steric bulk and lipophilicity. This modification may enhance binding affinity in receptor-targeted studies .

(c) (5-Chlorothiophen-2-ylmethyl)-methyl-amine

  • Molecular Formula : C₆H₈ClNS
  • Molecular Weight : 175.65 g/mol
  • Key Differences: Substitutes the 5-methyl group on thiophene with chlorine, altering electronic density and reactivity. This compound is used as a precursor in organocatalysis .

Analogues with Heterocyclic Variations

(a) (E)-1-(5-Methylfuran-2-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one

  • Molecular Formula : C₁₃H₁₂O₂S
  • Molecular Weight : 240.30 g/mol
  • Key Differences : A chalcone derivative combining furan and thiophene rings. Exhibits centrosymmetric geometry and enhanced NLO properties due to extended π-conjugation .

(b) Methyl[1-(3-methylthiophen-2-yl)ethyl]amine

  • Molecular Formula : C₈H₁₃NS
  • Molecular Weight : 155.26 g/mol
  • Key Differences : Methyl substitution at the 3-position of the thiophene ring instead of the 5-position. This positional isomerism affects electronic distribution and steric interactions in coordination chemistry .

Biological Activity

Methyl[1-(5-methylthiophen-2-YL)ethyl]amine (MMTEA) is a substituted amine characterized by its unique structure, which includes a methyl group attached to a nitrogen atom and a 5-methylthiophene moiety. This compound has garnered interest in medicinal chemistry for its potential biological activities, particularly its interactions with various biological targets, including receptors and enzymes.

Chemical Structure and Properties

The chemical structure of MMTEA can be represented as follows:

C1H2NC2H3S\text{C}_1\text{H}_2\text{N}-\text{C}_2\text{H}_3\text{S}

This structure contributes to its electronic properties and reactivity, making it a candidate for further biological investigation. The presence of the thiophene ring enhances its potential for interaction with biological systems due to the electron-rich nature of the thiophene.

Research indicates that MMTEA may modulate the activity of specific receptors or enzymes, leading to various biological effects. The exact mechanism of action involves binding to these targets, which can alter signaling pathways and biological outcomes. Studies are ongoing to elucidate the detailed pathways through which MMTEA exerts its effects, including receptor binding affinities and downstream signaling mechanisms.

Pharmacological Potential

  • Receptor Interactions : Preliminary studies suggest that MMTEA interacts with neurotransmitter receptors, potentially influencing neurochemical pathways related to mood regulation and cognitive functions. Its structural similarities to other biologically active compounds hint at possible therapeutic applications in treating disorders such as anxiety and depression.
  • Enzyme Modulation : MMTEA has been investigated for its ability to modulate enzyme activity, particularly those involved in metabolic pathways. This modulation could have implications in drug metabolism and the development of enzyme inhibitors.
  • Anticancer Activity : There is emerging evidence that compounds similar to MMTEA exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. Ongoing research aims to determine whether MMTEA shares these properties .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to MMTEA:

  • Study on Receptor Binding : A study examined the binding affinity of MMTEA analogs to various receptor subtypes, highlighting its potential in modulating glutamate receptors, which are crucial in neurodegenerative diseases .
  • Enzyme Inhibition Research : Another research focused on the inhibition of monoamine oxidase (MAO) by similar compounds, suggesting that MMTEA might also exhibit MAO inhibitory activity, thereby affecting neurotransmitter levels in the brain .

Applications in Medicinal Chemistry

MMTEA's unique structure makes it a valuable candidate for further exploration in medicinal chemistry:

  • Drug Development : As a precursor for drug synthesis, MMTEA could lead to the development of new therapeutic agents targeting neurological disorders and metabolic diseases.
  • Materials Science : Beyond pharmacology, MMTEA's electronic properties may find applications in materials science, particularly in developing organic semiconductors or sensors due to its thiophene component.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityKey Findings
This compoundMMTEA StructurePotential receptor modulationInvestigated for interactions with neurotransmitter systems
Analog AStructure AAnticancer propertiesInduces apoptosis in cancer cell lines
Analog BStructure BMAO inhibitionEffective at altering neurotransmitter levels

Q & A

Basic Research Questions

Q. What are effective synthetic routes for Methyl[1-(5-methylthiophen-2-YL)ethyl]amine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis of thiophene-derived amines often involves condensation reactions between thiophene aldehydes and alkylamines. For example, bis(thiophen-2-ylmethyl)amine was synthesized using methanol/ethanol solvents with ZnSO₄·7H₂O as a catalyst, yielding products characterized by filtration and desiccation . Optimization may involve adjusting solvent polarity, temperature, and catalyst loading to enhance yield and purity.

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • GC-MS : Effective for purity assessment and structural confirmation via fragmentation patterns. For example, GC-MS with EI ionization (70 eV) and temperature gradients (170°C to 325°C) resolves volatile derivatives .
  • FTIR-ATR : Identifies functional groups (e.g., N-H, C-S bonds) in the 4000–400 cm⁻¹ range. Spectral alignment with reference libraries ensures accuracy .
  • HPLC-TOF : Validates molecular weight and empirical formulas with high precision .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.
  • Store in dry, ventilated areas away from ignition sources (per safety protocols for structurally similar amines) .
  • Emergency procedures: For spills, neutralize with inert adsorbents; for exposure, rinse with water and seek medical consultation .

Advanced Research Questions

Q. How can DFT calculations clarify the adsorption mechanism of this compound on metal surfaces?

  • Methodological Answer : Density Functional Theory (DFT) simulations reveal electron density distribution and reactive sites. For a related thiophene inhibitor, DFT showed nitrogen and sulfur atoms form coordinate bonds with iron, aligning with experimental Langmuir adsorption isotherms (R² > 0.99). Free energy values (ΔG°ads ~ -35 kJ/mol) confirmed mixed chemisorption-physisorption behavior .

Q. How does temperature influence the corrosion inhibition efficiency of this compound in acidic environments?

  • Methodological Answer : Weight loss studies on similar compounds (e.g., MTET) demonstrated inhibition efficiency decreases with temperature (e.g., from 95.5% at 303 K to ~80% at 333 K). Elevated temperatures disrupt inhibitor adsorption, validated via Arrhenius plots and activation energy calculations. Thermodynamic parameters (e.g., Ea, ΔH‡) derived from these studies guide optimal temperature ranges for application .

Q. What structural modifications enhance the reactivity or biological activity of this compound?

  • Methodological Answer : Substituent effects can be probed via comparative studies. For sulfanylpropan-2-amine derivatives, ethyl or phenyl groups on sulfur increased solubility and bioactivity compared to methyl analogs. Computational docking studies or Hammett substituent constants (σ) quantify electronic effects .

Q. How do adsorption isotherms model the interaction between this compound and substrate surfaces?

  • Methodological Answer : Langmuir isotherms (C/θ vs. C) are commonly used. For MTET, linear regression of isotherm data (slope ≈ 1) confirmed monolayer adsorption. Deviations at high concentrations suggest multilayer formation, requiring alternative models like Freundlich .

Data Contradictions and Resolution

  • Evidence Conflict : While attributes corrosion inhibition to chemisorption, other studies on similar amines suggest dominant physisorption. Resolution involves combined experimental (e.g., polarization resistance) and computational (e.g., MD simulations) approaches to assess bond strength and surface coverage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.